Ethyl (2E,4E)-6-methyl-2,4-heptadienoate

Description

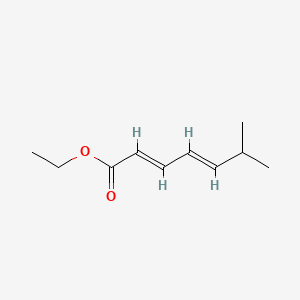

Ethyl (2E,4E)-6-methyl-2,4-heptadienoate is an α,β-unsaturated ester characterized by a conjugated diene system (2E,4E) and a methyl substituent at the 6-position of the heptadienoate chain. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol. The compound’s structure confers reactivity typical of conjugated dienes, such as participation in Diels-Alder reactions, while the ester group enables hydrolysis or nucleophilic substitution.

Properties

CAS No. |

10236-06-3 |

|---|---|

Molecular Formula |

C21H26N3O2.CH3O4S |

Synonyms |

6-Methyl-2,4-heptadienoic acid ethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl (2E,4E)-6-methyl-2,4-heptadienoate with structurally related compounds, focusing on substituent effects, spectroscopic properties, and reactivity.

Ethyl (2E,4E)-2,4-dimethyl-2,4-heptadienoate

- Structural Difference : Methyl groups at positions 2 and 4 instead of 6.

- Impact :

- Applications: Forms organometallic complexes (e.g., iron complex 137), suggesting utility in catalysis .

Ethyl (2E,4E)-6-oxo-2,4-heptadienoate

- Structural Difference : Oxo group at position 6 instead of methyl.

- Impact :

- Reactivity : Prone to nucleophilic attacks at the carbonyl, enabling transformations like aldol condensations .

Ethyl (2E,4E)-6-hydroxy-3-methylhepta-2,4-dienoate

- Structural Difference : Hydroxyl at position 6 and additional methyl at position 3.

- Impact: Hydroxyl group introduces hydrogen bonding, increasing solubility in polar solvents. Synthesis: Produced via NaBH₄ reduction of a ketone precursor .

(2E)-6-Methyl-2,6-heptadienyl 3-methylbutanoate

- Structural Difference: Double bonds at positions 2 and 6 (vs. 2 and 4) and a bulkier 3-methylbutanoate ester.

- Impact :

- Applications : Likely used in fragrances due to branched ester structure .

(2E,4E)-6-Methyl-2,4-heptadien-1-ol

- Structural Difference : Alcohol (-OH) at position 1 instead of an ethyl ester.

- Impact :

- Reactivity : Susceptible to oxidation to aldehydes or ketones .

Comparative Data Table

Key Research Findings

- Synthetic Methods: Ethyl (2E,4E)-6-oxo-2,4-heptadienoate is synthesized via Rh-catalyzed intermolecular addition with high regioselectivity (19:1) . Ethyl (2E,4E)-6-hydroxy-3-methylhepta-2,4-dienoate is obtained in 99% yield via NaBH₄ reduction .

- Spectroscopic Trends :

- Reactivity Insights :

- Brominated derivatives (e.g., 6-bromo) enable further functionalization via cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.